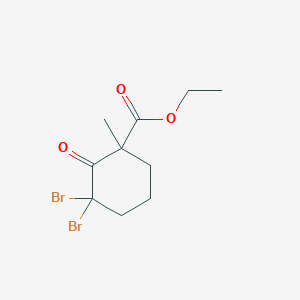
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H14Br2O3 and a molecular weight of 342.024 g/mol . It is a derivative of cyclohexane, featuring two bromine atoms, a methyl group, and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate typically involves the bromination of a precursor compound, such as ethyl 3-oxocyclohexane-1-carboxylate . The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dione derivatives.
Reduction: Reduction reactions can convert the dibromo compound into less brominated or debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include dimethyl sulfoxide for oxidation and sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives may be explored for their biological activity and potential use in drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atoms and the ester group play crucial roles in its reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-bromo-2-oxocyclohexane-1-carboxylate
- Ethyl 3-oxocyclohexane-1-carboxylate
- Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) These compounds share structural similarities but differ in the number and position of bromine atoms, which influence their reactivity and applications. This compound is unique due to its dibromo substitution, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
55310-50-4 |
|---|---|
Molecular Formula |
C10H14Br2O3 |
Molecular Weight |
342.02 g/mol |
IUPAC Name |
ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14Br2O3/c1-3-15-8(14)9(2)5-4-6-10(11,12)7(9)13/h3-6H2,1-2H3 |
InChI Key |
CQGCNWBNMDFVNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC(C1=O)(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















